Ethyl 6-chloro-4-(dimethylamino)nicotinate
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Overview
Description
Ethyl 6-chloro-4-(dimethylamino)nicotinate: is a chemical compound belonging to the class of nicotinate esters. It features a pyridine ring substituted with a chlorine atom at the 6-position and a dimethylamino group at the 4-position, with an ethyl ester group attached to the carboxylic acid function. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-chloronicotinic acid or its derivatives.
Reaction Conditions: The reaction involves the esterification of the carboxylic acid group using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, heated, and maintained at specific conditions to drive the reaction to completion.
Purification: The crude product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the pyridine ring, to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound, including the removal of the chlorine atom.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Ethyl 6-chloro-4-(dimethylamino)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It may also be used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may be used in the formulation of drugs targeting specific diseases.
Industry: The compound finds applications in the chemical industry, particularly in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-chloro-4-(dimethylamino)nicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
6-Chloronicotinic Acid: Similar structure but lacks the dimethylamino group.
Ethyl Nicotinate: Similar ester group but lacks the chlorine and dimethylamino substituents.
6-Chloro-4-(methylamino)nicotinate: Similar but with a single methyl group instead of dimethylamino.
Uniqueness: Ethyl 6-chloro-4-(dimethylamino)nicotinate is unique due to the presence of both the chlorine atom and the dimethylamino group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-6-12-9(11)5-8(7)13(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWKNGWVCBRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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